molecular formula C29H30N4O9S B13865620 2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester CAS No. 503607-50-9

2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester

Cat. No.: B13865620
CAS No.: 503607-50-9
M. Wt: 610.6 g/mol
InChI Key: UAUYBAKBHXQBQN-QICIMEQWSA-N
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Description

2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester is a complex organic compound with a unique structure. This compound is characterized by its bicyclic heptene core, which is fused with various functional groups, including a nitrophenylmethyl group, a carboxyphenylamino group, and a hydroxyethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the bicyclic heptene core through a cyclization reaction. Subsequent steps involve the introduction of the nitrophenylmethyl, carboxyphenylamino, and hydroxyethyl groups through various substitution and addition reactions. These reactions often require the use of catalysts, solvents, and controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form aniline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyphenylamino group.

    Addition: The hydroxyethyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield aniline derivatives. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathways. The presence of multiple functional groups allows for specific interactions with different targets, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester can be compared with other similar compounds, such as:

    Penicillins: These compounds share a similar bicyclic core but differ in the functional groups attached, leading to differences in their biological activity and spectrum of action.

    Cephalosporins: These compounds also have a bicyclic core but with different substituents, resulting in variations in their mechanism of action and therapeutic applications.

    Carbapenems: These compounds have a similar core structure but with different functional groups, leading to differences in their stability and resistance to enzymatic degradation.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical properties and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

503607-50-9

Molecular Formula

C29H30N4O9S

Molecular Weight

610.6 g/mol

IUPAC Name

3-[[(2S,4S)-4-[[(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-2-[(4-nitrophenyl)methoxycarbonyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoic acid

InChI

InChI=1S/C29H30N4O9S/c1-14-23-22(15(2)34)27(36)32(23)24(29(39)42-13-16-6-8-19(9-7-16)33(40)41)25(14)43-20-11-21(30-12-20)26(35)31-18-5-3-4-17(10-18)28(37)38/h3-10,14-15,20-23,30,34H,11-13H2,1-2H3,(H,31,35)(H,37,38)/t14-,15-,20+,21+,22-,23-/m1/s1

InChI Key

UAUYBAKBHXQBQN-QICIMEQWSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O

Origin of Product

United States

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